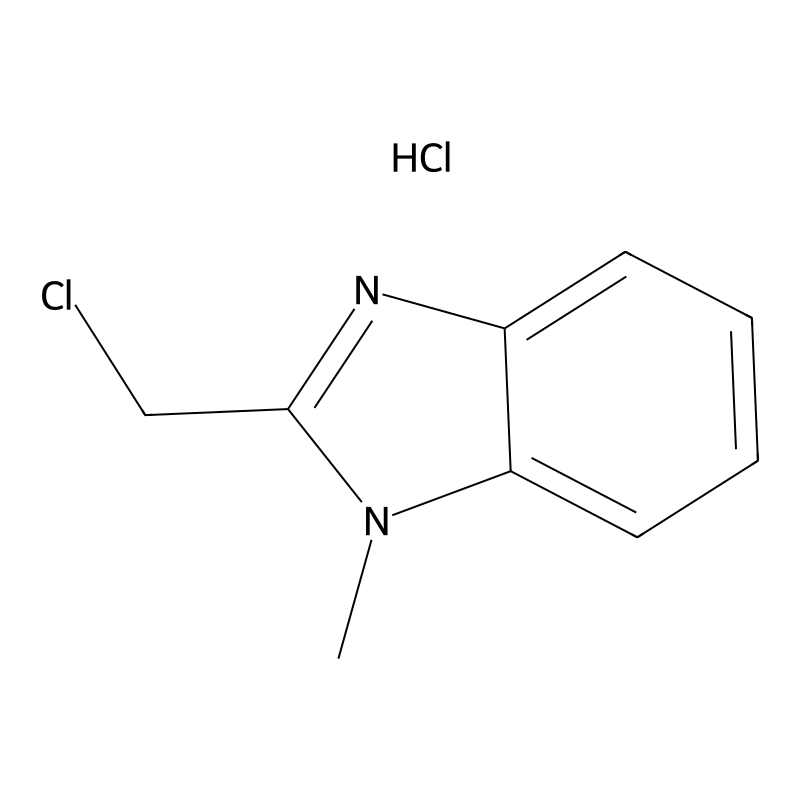2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
CMB is a synthetic organic compound with the chemical formula C₈H₈Cl₂N₂. It can be synthesized through various methods, including the reaction of 2-chloromethylbenzimidazole with methylamine hydrochloride []. Due to the presence of a reactive chloromethyl group and a basic nitrogen atom, CMB possesses unique chemical properties that make it interesting for various scientific research applications.
Potential Applications:
Antibacterial and Antifungal Activity:
Studies have shown that CMB exhibits antibacterial and antifungal activity against various microorganisms, including gram-positive and gram-negative bacteria as well as fungi [, ]. The mechanism of action is not fully understood, but it is believed to involve the alkylation of cellular components by the chloromethyl group, leading to cell death.
Antiparasitic Activity:
CMB has also been investigated for its potential antiparasitic activity. Studies have shown that it can be effective against various parasitic worms, including tapeworms and roundworms []. However, further research is needed to determine the efficacy and safety of CMB for this application.
Bioconjugation Agent:
The reactive chloromethyl group of CMB allows it to be used as a bioconjugation agent for attaching various molecules to biomolecules such as proteins and nucleic acids []. This property makes CMB valuable for creating new probes for biological studies and diagnostic applications.
Material Science Applications:
CMB has been explored for potential applications in material science due to its ability to form covalent bonds with various materials. Studies have shown that it can be used to modify the surface properties of polymers and other materials, potentially leading to improved functionalities [].
2-(Chloromethyl)-1-methyl-1H-benzimidazole hydrochloride is a synthetic compound characterized by the molecular formula C9H10ClN2·HCl. This compound features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings. The presence of a chloromethyl group at the second position enhances its reactivity and potential biological activity. It is primarily recognized for its role as an inhibitor of the enzyme tyrosinase, which is crucial in melanin biosynthesis, making it significant in dermatological applications .
The reactivity of 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride can be attributed to its chloromethyl group, which can undergo nucleophilic substitution reactions. This property allows for the formation of various derivatives by reacting with nucleophiles such as amines or alcohols. Additionally, the benzimidazole ring can participate in electrophilic aromatic substitution reactions, expanding its chemical versatility .
The primary biological activity of 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride lies in its inhibition of tyrosinase. This enzyme catalyzes the conversion of tyrosine to dopa and subsequently to dopaquinone, key steps in melanin production. As such, this compound has potential applications in skin lightening agents and treatments for hyperpigmentation disorders. Its toxicity profile indicates that it can cause skin irritation and is harmful if ingested, necessitating careful handling .
The synthesis of 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride typically involves several steps:
- Formation of Benzimidazole: The initial step often includes the condensation of o-phenylenediamine with a suitable carbonyl compound.
- Chloromethylation: The benzimidazole derivative is then subjected to chloromethylation using reagents like chloromethyl methyl ether or formaldehyde in the presence of a Lewis acid catalyst.
- Hydrochloride Formation: Finally, treatment with hydrochloric acid leads to the formation of the hydrochloride salt, enhancing solubility and stability .
2-(Chloromethyl)-1-methyl-1H-benzimidazole hydrochloride has several applications:
- Dermatological Products: Due to its tyrosinase inhibitory activity, it is used in skin lightening formulations.
- Research: It serves as a valuable tool in biochemical studies related to melanin synthesis and enzyme inhibition.
- Pharmaceuticals: Potentially useful in developing treatments for conditions associated with excessive pigmentation .
Studies on interaction mechanisms indicate that 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride effectively competes with substrates for binding sites on tyrosinase. This competitive inhibition suggests that it may alter the enzyme's conformation, impacting its catalytic efficiency. Further pharmacological studies are necessary to elucidate its interactions with other biological pathways and potential side effects .
When comparing 2-(chloromethyl)-1-methyl-1H-benzimidazole hydrochloride with other compounds in the benzimidazole family, several noteworthy similarities and differences emerge:
| Compound Name | Structure Similarity | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Mercaptobenzimidazole | Moderate | Antioxidant properties | Contains a thiol group |
| Benzimidazole | High | Antiparasitic activity | Basic structure without substitutions |
| 5-Methylbenzimidazole | Moderate | Antifungal properties | Methyl group at position five |
| 1-Methylbenzimidazole | Moderate | Antimicrobial activity | Methyl substitution at position one |
2-(Chloromethyl)-1-methyl-1H-benzimidazole hydrochloride stands out due to its specific action on tyrosinase, making it particularly relevant in cosmetic chemistry compared to other benzimidazoles that may have broader or different biological activities .
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms


Corrosive;Irritant








